6-amino-1-propyl-5-(trifluoroacetyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-propyl-5-(trifluoroacetyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-propyl-5-(trifluoroacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-propylamine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-propyl-5-(trifluoroacetyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-amino-1-propyl-5-(trifluoroacetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
6-amino-1-propylpyrimidine-2,4(1H,3H)-dione: Lacks the trifluoroacetyl group.
5-(trifluoroacetyl)pyrimidine-2,4(1H,3H)-dione: Lacks the amino and propyl groups.
Uniqueness
6-amino-1-propyl-5-(trifluoroacetyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the trifluoroacetyl group and the amino group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H10F3N3O3 |
---|---|
Molecular Weight |
265.19 g/mol |
IUPAC Name |
6-amino-1-propyl-5-(2,2,2-trifluoroacetyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F3N3O3/c1-2-3-15-6(13)4(5(16)9(10,11)12)7(17)14-8(15)18/h2-3,13H2,1H3,(H,14,17,18) |
InChI Key |
NIKHSFPBPSGAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
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